SALOR-INT L215953-1EA
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Overview
Description
SALOR-INT L215953-1EA, also known by its IUPAC name 2,4-dimethyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione, is a chemical compound with the molecular formula C22H19N5O2 and a molecular weight of 385.42 g/mol. This compound is characterized by its unique structure, which includes a purine-imidazole fused ring system.
Mechanism of Action
Target of Action
The primary targets of Oprea1_833382 are yet to be identified. The compound is a part of the pyrazole class of compounds, which are known for their diverse pharmacological effects . .
Mode of Action
The exact mode of action of Oprea1_833382 is currently unknown. Pyrazole compounds, in general, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Biochemical Pathways
Pyrazole compounds are known to affect various biochemical pathways due to their diverse pharmacological effects . The specific pathways affected by Oprea1_833382 would depend on its targets and mode of action.
Result of Action
Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These effects would be the result of the compound’s interaction with its targets.
Preparation Methods
The synthesis of SALOR-INT L215953-1EA involves multiple steps, starting with the preparation of the purine-imidazole core. The synthetic route typically includes the following steps:
Formation of the Purine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of methyl and phenyl groups at specific positions on the purine core.
Final Cyclization: Formation of the imidazole ring fused to the purine core.
Industrial production methods for this compound are optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
SALOR-INT L215953-1EA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl and phenyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SALOR-INT L215953-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
SALOR-INT L215953-1EA can be compared with other similar compounds such as:
SALOR-INT L215929-1EA: This compound has a similar purine-imidazole structure but differs in the substitution pattern.
SALOR-INT L215945-1EA: Another related compound with variations in the functional groups attached to the core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,4-dimethyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-14-9-11-16(12-10-14)27-17(15-7-5-4-6-8-15)13-26-18-19(23-21(26)27)24(2)22(29)25(3)20(18)28/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKSYDKTOOKBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31581-67-6 |
Source
|
Record name | 1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-PH-1H-IMIDAZO(2,1-F)PURINE-2,4(3H,8H)-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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